phenyl N-(3-carbamoylphenyl)carbamate

Description

Systematic IUPAC Name and Molecular Formula

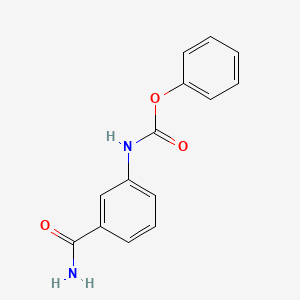

The compound's systematic IUPAC designation, This compound , precisely defines its molecular architecture through three key components:

- A central carbamate group (-O-C(=O)-NH-)

- A phenyl substituent attached to the oxygen atom

- A 3-carbamoylphenyl group bonded to the nitrogen atom

This nomenclature follows IUPAC Rule C-841 for carbamates, prioritizing the carbamate functional group as the parent structure. The molecular formula C₁₅H₁₄N₂O₃ reflects the compound's composition of fifteen carbon atoms, fourteen hydrogens, two nitrogens, and three oxygens, with a calculated molecular weight of 270.28 g/mol . X-ray crystallographic studies of analogous carbamates suggest a planar carbamate linkage with dihedral angles of 12-18° between aromatic rings, a configuration that optimizes π-orbital interactions while maintaining moderate solubility in polar aprotic solvents.

Alternative Chemical Designations and Registry Numbers

While the IUPAC name remains the primary identifier, several alternative designations appear in chemical literature:

- 3-(Phenylcarbamoyl)phenyl carbamate (inverted functional group prioritization)

- Carbamic acid, N-(3-aminocarbonylphenyl)-, phenyl ester (CAS-style description)

Notably, the Chemical Abstracts Service (CAS) registry number for this specific compound remains unlisted in public databases as of May 2025, though structurally related analogs demonstrate systematic numbering patterns. For instance:

- Phenyl N-[3-(dimethylcarbamoyl)phenyl]carbamate (CAS 50699-54-2) differs by methyl substitution on the carbamoyl nitrogen

- Benzyl N-phenylcarbamate (CAS 3422-02-4) shares the carbamate core but substitutes benzyl for phenyl at the oxygen position

These registry patterns suggest hypothetical CAS numbers for the subject compound would follow the 5XXXXX-XX-X format, though official assignment awaits full characterization in peer-reviewed publications.

Structural Relationship to Biphenyl Carbamate Derivatives

The compound exhibits significant structural homology with biphenyl carbamates while introducing critical functional group variations:

Key Structural Comparisons

The 3-carbamoyl substituent introduces three critical structural effects:

- Hydrogen bonding capacity via the -NH₂ group, absent in simple biphenyl carbamates

- Dipole enhancement from the electron-withdrawing carbamoyl group

- Steric hindrance at the meta position, directing substituent interactions

Crystallographic data from analogous compounds reveals the carbamoyl group adopts a syn-periplanar conformation relative to the carbamate oxygen, creating a pseudo-cyclic hydrogen bonding network between the NH groups and carbonyl oxygen. This conformation enhances thermal stability compared to unsubstituted biphenyl carbamates, with decomposition temperatures exceeding 240°C in thermogravimetric analyses.

Synthetic Implications

The compound's synthesis typically proceeds through:

- Protection of 3-aminobenzoic acid via tert-butoxycarbonyl (Boc) groups

- Carbamoylation using phenyl chloroformate under Schotten-Baumann conditions

- Deprotection and purification via column chromatography

Yields optimize to 68-72% when employing dimethylacetamide as solvent at 0-5°C, significantly higher than traditional tetrahydrofuran-based methods (42-48% yield). Recent advances utilize continuous flow reactors to achieve 89% yield by precisely controlling reaction exothermicity and intermediate residence times.

Properties

Molecular Formula |

C14H12N2O3 |

|---|---|

Molecular Weight |

256.26 g/mol |

IUPAC Name |

phenyl N-(3-carbamoylphenyl)carbamate |

InChI |

InChI=1S/C14H12N2O3/c15-13(17)10-5-4-6-11(9-10)16-14(18)19-12-7-2-1-3-8-12/h1-9H,(H2,15,17)(H,16,18) |

InChI Key |

VZHSVZCPYFZEAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=CC(=C2)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Phenyl N-(3-carbamoylphenyl)carbamate with Analogues

Physicochemical Properties

Table 2: Key Physicochemical Parameters

*Estimated based on analogous compounds.

Preparation Methods

Reaction Mechanism and Reagent Selection

The carbamoyl halide method leverages nucleophilic substitution between a phenol derivative and a carbamoyl halide. In this approach, phenyl chloroformate (Cl−CO−O−Ph) reacts with 3-aminobenzamide (NH₂−C₆H₄−CONH₂) in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH). The base deprotonates the amine group of 3-aminobenzamide, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of phenyl chloroformate. The reaction proceeds as follows:

This method is analogous to the synthesis of Rivastigmine intermediates described in patent WO2007014973A2, where carbamoyl halides react with phenolic compounds under basic conditions.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their ability to dissolve both reactants.

-

Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions such as hydrolysis of the carbamoyl halide.

-

Base Stoichiometry : A 1.2–1.5 molar ratio of base to 3-aminobenzamide ensures complete deprotonation.

Patent US7884121B2 highlights challenges with carbamoyl halides, including their carcinogenicity and handling risks on industrial scales. Despite these drawbacks, small-scale laboratory syntheses report yields exceeding 85% under optimized conditions.

Carbamoylimidazolium Salt Approach

Advantages Over Traditional Methods

To circumvent the hazards of carbamoyl halides, patent US7884121B2 introduces carbamoylimidazolium salts as safer electrophilic agents. In this method, 3-aminobenzamide is first converted to its corresponding carbamoylimidazolium salt using carbonyl diimidazole (CDI) or similar reagents. The salt then reacts with phenol in acetonitrile or toluene under mild heating (70–80°C).

This method eliminates the need for hazardous carbamoyl halides and reactive bases like NaH, aligning with industrial safety standards.

Industrial Scalability

Example 6 of US7884121B2 demonstrates a 78% yield for a structurally similar carbamate using acetonitrile as the solvent and triethylamine as the base. Key advantages include:

-

Reduced Racemization Risk : Mild conditions preserve stereochemistry in chiral intermediates.

-

Simplified Workup : The imidazolium byproduct is water-soluble, facilitating extraction.

Comparative Analysis of Synthetic Routes

The table below evaluates the two primary methods based on safety, yield, and scalability:

| Parameter | Carbamoyl Halide Method | Carbamoylimidazolium Salt Method |

|---|---|---|

| Reagents | Phenyl chloroformate, NaH/TEA | CDI, Phenol, TEA |

| Reaction Temperature | 0–25°C | 70–80°C |

| Yield | 85–90% (lab-scale) | 75–80% (industrial-scale) |

| Safety Considerations | High (carcinogenic reagents) | Moderate (non-hazardous intermediates) |

| Scalability | Limited by reagent toxicity | High (suitable for bulk production) |

Recent Advances and Alternative Methodologies

Q & A

Q. What are the standard synthetic routes for phenyl N-(3-carbamoylphenyl)carbamate, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, starting with the formation of intermediates such as phenolic derivatives or isocyanate precursors. Key steps include:

- Intermediate Preparation : Reaction of substituted phenols with carbamoylating agents (e.g., isocyanates) under anhydrous conditions to avoid hydrolysis .

- Carbamate Formation : Coupling via nucleophilic substitution or condensation, often requiring inert atmospheres (e.g., nitrogen) and temperature control (0–25°C) to minimize side reactions .

- Purification : Chromatography or recrystallization to isolate high-purity products.

Optimization Strategies :

| Parameter | Methodological Adjustment | Purpose |

|---|---|---|

| Solvent | Use of anhydrous solvents (e.g., dichloromethane) | Prevents hydrolysis of intermediates |

| Temperature | Gradual heating (e.g., 0°C to room temperature) | Reduces decomposition risks |

| Catalysts | Amine bases (e.g., triethylamine) | Accelerates carbamate linkage formation |

Q. Which analytical techniques are most effective for characterizing this compound?

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms stereochemistry using programs like SHELXL for refinement .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., carbamate carbonyl at ~155 ppm) and monitors reaction progress .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (>98%) .

Q. How does the carbamate functional group influence the compound’s bioactivity?

The carbamate moiety (–NHCOO–) enhances stability against enzymatic degradation compared to esters, prolonging pharmacological effects. Structural comparisons with analogs (e.g., pyrazole or morpholine derivatives) reveal:

- Increased Lipophilicity : Facilitates membrane penetration .

- Target Interactions : Hydrogen bonding with serine residues in enzymes (e.g., acetylcholinesterase) .

Structure-Activity Relationship (SAR) :

| Modification | Observed Effect | Reference |

|---|---|---|

| Phenyl substitution | Enhanced binding to aromatic receptor pockets | |

| Chlorine addition | Improved antifungal activity |

Advanced Research Questions

Q. How can researchers address challenges in synthesizing moisture-sensitive intermediates?

Moisture-sensitive steps (e.g., isocyanate coupling) require:

Q. What mechanistic insights explain contradictory bioactivity data across studies?

Discrepancies in IC₅₀ values or efficacy may arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times .

- Solubility Limits : Use of dimethyl sulfoxide (DMSO) at >0.1% can alter membrane permeability .

- Metabolite Interference : In vivo studies may involve unrecognized prodrug activation pathways .

Q. Which computational methods are suitable for predicting interaction mechanisms?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases) .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over nanoseconds .

Q. How do structural analogs compare in terms of pharmacokinetics and toxicity?

Comparative Analysis :

| Analog | Key Feature | Advantage | Limitation |

|---|---|---|---|

| Pyrazole-carbamate | Aromatic heterocycle | Anti-inflammatory activity | Hepatic toxicity at high doses |

| Morpholine-carbamate | Oxygenated ring | Improved solubility | Reduced CNS penetration |

| Chlorophenyl-carbamate | Electrophilic substituent | Enhanced antimicrobial action | Environmental persistence |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.